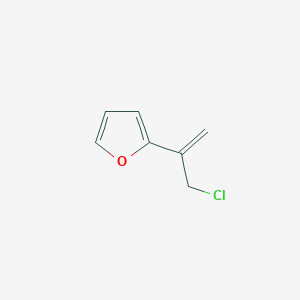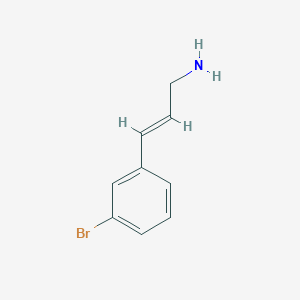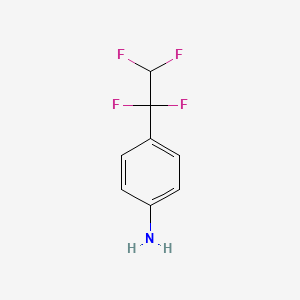![molecular formula C11H11F2N3 B13556699 3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine typically involves the introduction of the difluoromethyl group into the phenyl ring, followed by the formation of the pyrazole ring. One common method involves the reaction of 3-(difluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the methylation of the pyrazole ring to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学研究应用
3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: The compound is used in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound targets the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), inhibiting its activity and thereby disrupting the energy production in fungal cells . This leads to the inhibition of fungal growth and proliferation.
相似化合物的比较
3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine can be compared with other similar compounds such as:
Isopyrazam: A fungicide with a similar pyrazole structure.
Sedaxane: Another fungicide with a difluoromethyl group.
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the difluoromethyl group and the pyrazole ring in this compound imparts it with distinct properties that make it a valuable compound for various applications.
属性
分子式 |
C11H11F2N3 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
5-[3-(difluoromethyl)phenyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H11F2N3/c1-16-10(14)6-9(15-16)7-3-2-4-8(5-7)11(12)13/h2-6,11H,14H2,1H3 |
InChI 键 |
RGHCISPOGUILMR-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)C(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


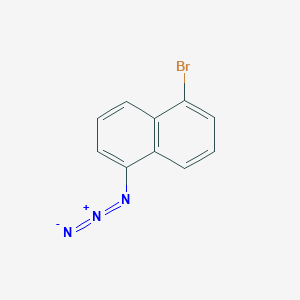
![[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13556624.png)
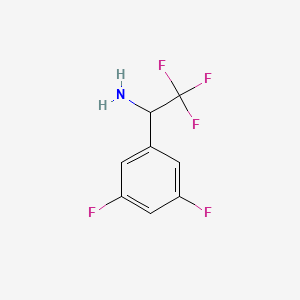
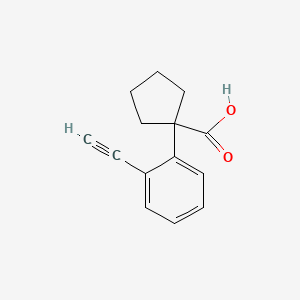
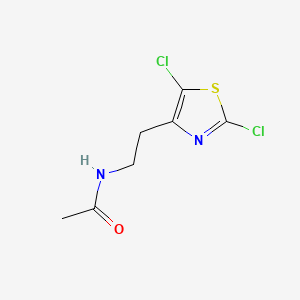
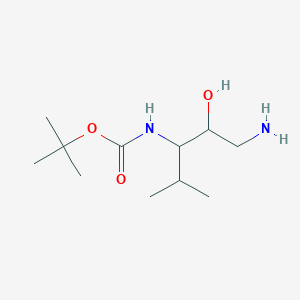
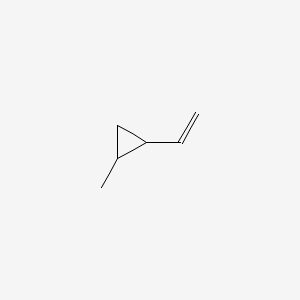
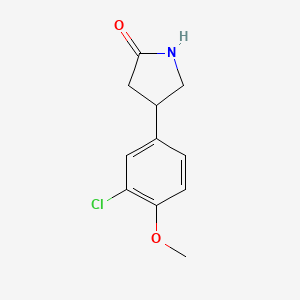
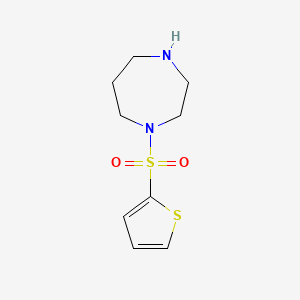
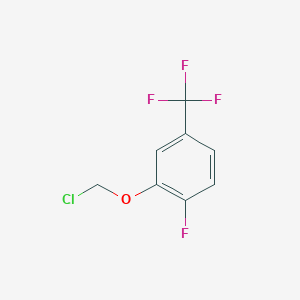
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
